molecular formula C10H14O B14632272 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- CAS No. 54725-16-5

2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)-

Katalognummer: B14632272
CAS-Nummer: 54725-16-5
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: HJDKCIOQDUHLEF-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- is a complex organic compound characterized by its unique structure, which includes a five-membered ring, a six-membered ring, and a ketone group. This compound is notable for its stereochemistry, specifically the (S)-configuration, which refers to the spatial arrangement of its atoms. It is used in various scientific research applications due to its interesting chemical properties and reactivity .

Vorbereitungsmethoden

The synthesis of 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers investigate its potential therapeutic properties and mechanisms of action. Industrially, it can be used in the production of materials with specific chemical properties .

Wirkmechanismus

The mechanism of action of 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity. This binding can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- can be compared with other similar compounds, such as 7a-Methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one and 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl. These compounds share structural similarities but differ in their specific functional groups and stereochemistry. The uniqueness of 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- lies in its specific configuration and the resulting chemical properties .

Eigenschaften

CAS-Nummer

54725-16-5

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

(7aS)-7a-methyl-4,5,6,7-tetrahydro-1H-inden-2-one

InChI

InChI=1S/C10H14O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h6H,2-5,7H2,1H3/t10-/m0/s1

InChI-Schlüssel

HJDKCIOQDUHLEF-JTQLQIEISA-N

Isomerische SMILES

C[C@@]12CCCCC1=CC(=O)C2

Kanonische SMILES

CC12CCCCC1=CC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.